

Metobromuron-D6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Metobromuron-D6**

Cat. No.: **B15352707**

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This in-depth technical guide provides a comprehensive overview of **Metobromuron-D6**, a deuterated internal standard essential for the accurate quantification of the herbicide Metobromuron. This document details its chemical structure, physicochemical properties, and its application in analytical methodologies, particularly in conjunction with mass spectrometry.

Introduction to Metobromuron and the Role of Metobromuron-D6

Metobromuron is a phenylurea herbicide used for the pre-emergence control of a wide range of annual grasses and broadleaf weeds in various crops. Its mode of action involves the inhibition of photosynthesis at the photosystem II level. Due to its widespread use, monitoring its presence in environmental and biological samples is crucial for assessing environmental fate and human exposure.

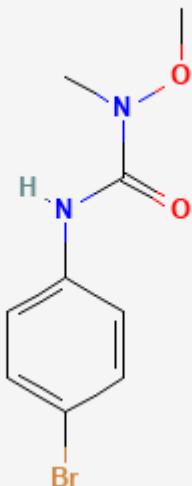
Accurate quantification of Metobromuron in complex matrices such as soil, water, and food products requires a robust analytical methodology. The use of a stable isotope-labeled internal standard is the gold standard for such analyses, as it compensates for variations in sample preparation and instrumental analysis, thereby minimizing matrix effects and improving the accuracy and precision of the results. **Metobromuron-D6**, in which six hydrogen atoms have been replaced by deuterium, is the ideal internal standard for this purpose. It is chemically identical to Metobromuron and exhibits the same chromatographic behavior and ionization

efficiency, but it is distinguishable by its higher mass-to-charge ratio (m/z) in mass spectrometry.

Chemical Structure and Properties

The chemical structures of Metobromuron and its deuterated analog, **Metobromuron-D6**, are presented below. The deuterium labeling in **Metobromuron-D6** is specifically on the N-methyl and O-methyl groups, providing a stable isotopic signature.

Metobromuron:



Metobromuron-D6:

The structure of **Metobromuron-D6** is identical to that of Metobromuron, with the exception of the six hydrogen atoms on the methyl and methoxy groups being replaced by deuterium atoms.

Quantitative Data Summary

The key physicochemical properties of Metobromuron and **Metobromuron-D6** are summarized in the table below for easy comparison.

Property	Metobromuron	Metobromuron-D6
Chemical Formula	<chem>C9H11BrN2O2</chem>	<chem>C9H5D6BrN2O2</chem>
Molecular Weight	259.10 g/mol	265.14 g/mol
Monoisotopic Mass	258.0004 u	264.0381 u
CAS Number	3060-89-7 [1] [2] [3]	2732834-84-1 [4] [5]
Synonyms	3-(4-Bromophenyl)-1-methoxy-1-methylurea, Patoran	Metobromuron D6 (methyl D3 methoxy D3)
Isotopic Purity	Not Applicable	≥ 98 atom % D [6]
Appearance	White crystalline solid	Not specified, typically supplied as a solution or neat solid
Solubility	Slightly soluble in water	Assumed to be similar to Metobromuron

Experimental Protocols: Quantification of Metobromuron using Metobromuron-D6 Internal Standard

The following protocol describes a general workflow for the analysis of Metobromuron in soil samples using **Metobromuron-D6** as an internal standard, employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Materials and Reagents

- Metobromuron analytical standard
- **Metobromuron-D6** internal standard solution (e.g., 100 µg/mL in a suitable solvent)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)

- Formic acid (LC-MS grade)
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
- 50 mL polypropylene centrifuge tubes
- 2 mL microcentrifuge tubes for dSPE
- Syringe filters (0.22 μ m)
- Autosampler vials

Sample Preparation (QuEChERS)

- Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a known amount of the **Metobromuron-D6** internal standard solution to the soil sample. The final concentration should be appropriate for the expected range of Metobromuron concentrations in the samples.
- Extraction:
 - Add 10 mL of acetonitrile to the centrifuge tube.
 - Add the QuEChERS extraction salts to the tube.
 - Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte and internal standard.
 - Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., a mixture of primary secondary amine (PSA) and C18).

- Vortex the tube for 30 seconds to facilitate the removal of interfering matrix components.
- Centrifuge at high speed (e.g., $\geq 5000 \times g$) for 2 minutes.
- Final Extract Preparation:
 - Carefully collect the supernatant.
 - Filter the extract through a $0.22 \mu\text{m}$ syringe filter into an autosampler vial.
 - The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column (e.g., C18) for the separation of Metobromuron.
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve chromatographic peak shape and ionization efficiency.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.

MRM Transitions:

- Metobromuron: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.
- **Metobromuron-D6:** Monitor the corresponding precursor-to-product ion transitions, which will be shifted by $+6 \text{ m/z}$ units compared to Metobromuron.

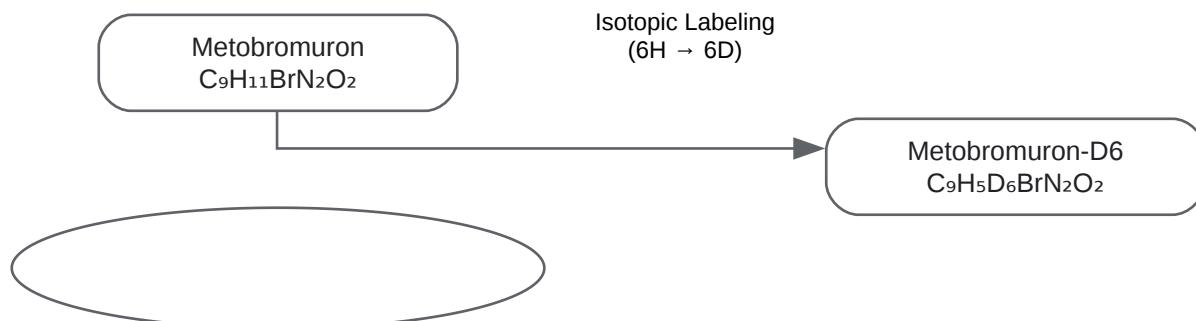
Quantification:

The concentration of Metobromuron in the sample is determined by calculating the ratio of the peak area of the Metobromuron analyte to the peak area of the **Metobromuron-D6** internal

standard. This ratio is then compared to a calibration curve prepared with known concentrations of Metobromuron and a constant concentration of **Metobromuron-D6**.

Visualizations

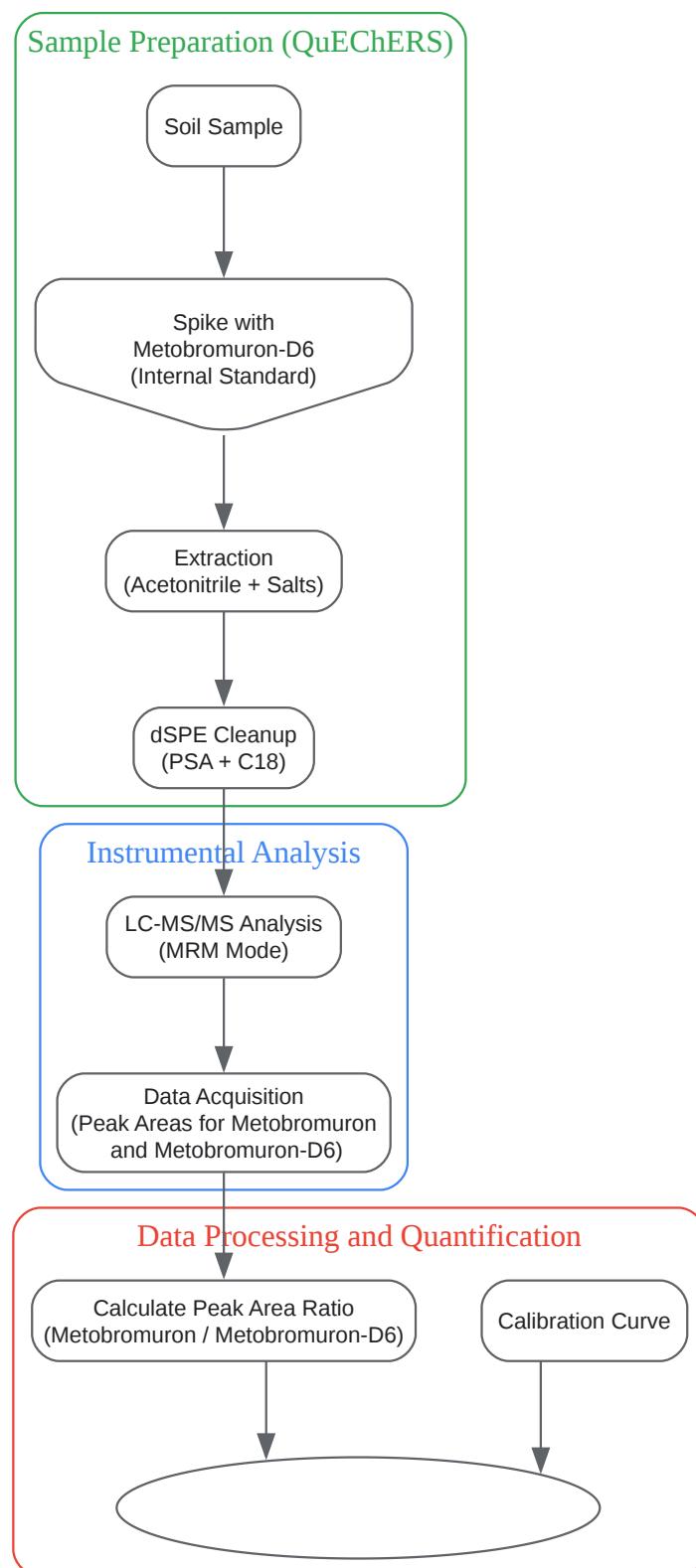
Chemical Relationship and Labeling



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Caption: Isotopic labeling of Metobromuron to form **Metobromuron-D6**.

Analytical Workflow

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Caption: Analytical workflow for Metobromuron quantification.

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